molecular formula C11H11ClN2O4 B2354002 4-(2-Chloro-5-nitrobenzoyl)morpholine CAS No. 142439-65-4

4-(2-Chloro-5-nitrobenzoyl)morpholine

Cat. No.: B2354002
CAS No.: 142439-65-4
M. Wt: 270.67
InChI Key: KFAOBRKSOXRWLJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzoyl)morpholine is a morpholine derivative featuring a benzoyl moiety substituted with chlorine at the 2-position and a nitro group at the 5-position.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-10-2-1-8(14(16)17)7-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAOBRKSOXRWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzoyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-5-nitrobenzoyl)morpholine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)morpholine involves its interaction with specific molecular targets. For instance, the compound can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit the function of certain enzymes or proteins, making it useful in biochemical research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Chloro-5-nitrobenzoyl)morpholine and its analogs:

Compound Name Core Structure Substituents/Modifications Potential Applications References
This compound Benzoyl-morpholine -Cl (2-position), -NO₂ (5-position Unknown; likely enzyme/DNA interaction
4-(2-Chloro-4-nitrophenyl)morpholine Phenyl-morpholine -Cl (2-position), -NO₂ (4-position) Structural isomer; reactivity studies
VPC-14449 Thiazolyl-morpholine 2,4-dibromoimidazole-thiazole DNA-binding domain inhibition (e.g., AR)
4-(6-Nitro-3-pyridyl)morpholine Pyridyl-morpholine -NO₂ (6-position) on pyridine Synthetic intermediate for pharmaceuticals

Key Observations:

Positional Isomerism : The nitro group’s position (4 vs. 5) in chloronitrobenzoyl-morpholine derivatives significantly impacts electronic properties and steric interactions. For example, 4-(2-Chloro-4-nitrophenyl)morpholine () may exhibit altered reactivity in substitution reactions compared to the 5-nitro isomer .

Heterocyclic Variations : Replacing the benzoyl group with pyridyl () or thiazolyl () rings introduces distinct electronic profiles. VPC-14449’s thiazole-linked dibromoimidazole enhances DNA-binding affinity, a feature absent in the benzoyl-based compound .

Functional Group Effects : The nitro group in this compound likely enhances electrophilicity, making it a candidate for nucleophilic aromatic substitution, whereas the morpholine ring improves solubility for biological applications.

Biological Activity

4-(2-Chloro-5-nitrobenzoyl)morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN2_{2}O3_{3}
  • CAS Number : 142439-65-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table presents findings from cytotoxicity assays:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10.5Induction of p53 expression and caspase activation
HeLa (cervical cancer)12.3Cell cycle arrest at G0-G1 phase
A549 (lung cancer)8.9Disruption of mitochondrial membrane potential

The induction of apoptosis was confirmed through flow cytometry, which showed increased Annexin V staining in treated cells, indicating early apoptotic changes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and cell cycle regulation, particularly through interactions with the p53 pathway.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a potential role in combination treatments.

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